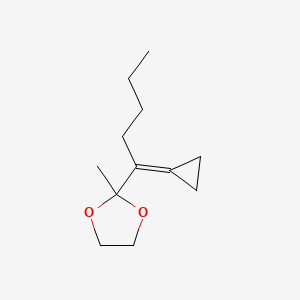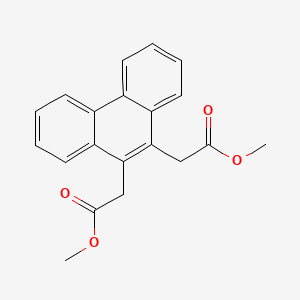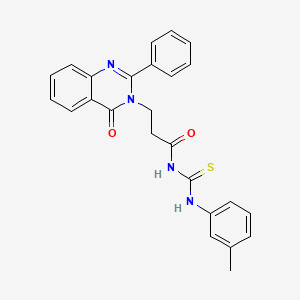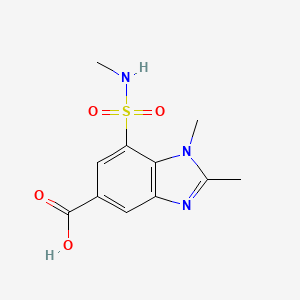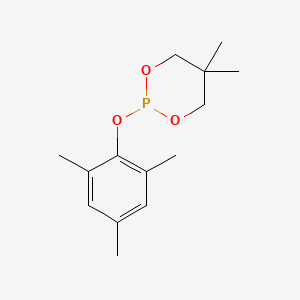
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(2,4,6-trimethylphenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(2,4,6-trimethylphenoxy)- is a phosphorus-containing heterocyclic compound. It is known for its unique structural features and potential applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C14H21O3P, and it is characterized by the presence of a dioxaphosphorinane ring with dimethyl and trimethylphenoxy substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(2,4,6-trimethylphenoxy)- typically involves the reaction of 2,2-dimethyl-1,3-propane diol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dry toluene to prevent moisture interference. The resulting intermediate is then reacted with 2,4,6-trimethylphenol to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(2,4,6-trimethylphenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(2,4,6-trimethylphenoxy)- has several scientific research applications:
Chemistry: Used as a ligand in palladium-catalyzed cross-coupling reactions.
Biology: Investigated for its potential as a flame retardant in biological materials.
Medicine: Explored for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized as a flame retardant in textiles and other materials.
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(2,4,6-trimethylphenoxy)- involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metal ions, facilitating catalytic processes. In biological systems, it may interact with cellular components, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
- 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one
Uniqueness
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(2,4,6-trimethylphenoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its trimethylphenoxy group enhances its stability and reactivity compared to other similar compounds.
Propiedades
Número CAS |
72018-04-3 |
|---|---|
Fórmula molecular |
C14H21O3P |
Peso molecular |
268.29 g/mol |
Nombre IUPAC |
5,5-dimethyl-2-(2,4,6-trimethylphenoxy)-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C14H21O3P/c1-10-6-11(2)13(12(3)7-10)17-18-15-8-14(4,5)9-16-18/h6-7H,8-9H2,1-5H3 |
Clave InChI |
XEYLUTQJFIWOBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)OP2OCC(CO2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride](/img/structure/B14470141.png)

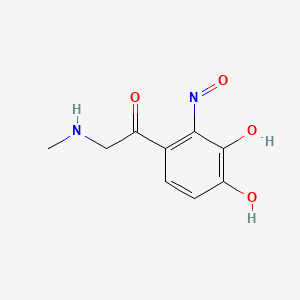
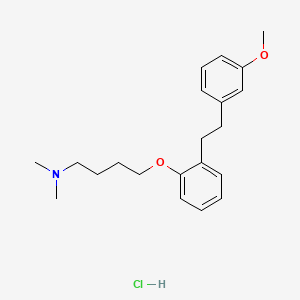
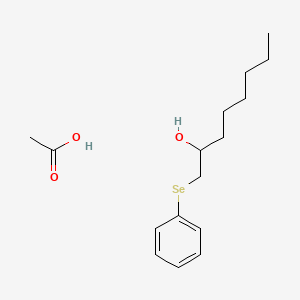
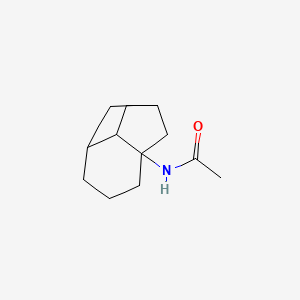
![6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione](/img/structure/B14470182.png)
